Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-17-7-9-18(10-8-17)21-16-32-22(24(27)31-3)23(21)33(28,29)26-13-11-25(12-14-26)19-5-4-6-20(15-19)30-2/h4-10,15-16H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIMWYBLCGWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances. They can interact with their targets and cause changes that result in their biological activity.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonding.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses.
Biological Activity
Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The compound can be synthesized through a multi-step reaction involving the introduction of various functional groups onto the thiophene ring. The synthetic pathway typically includes:
- Formation of the Thiophene Ring : Starting from commercially available precursors.
- Sulfonation : Introduction of the sulfonyl group via electrophilic aromatic substitution.
- Piperazine Linkage : Coupling with piperazine derivatives to enhance biological activity.
- Methyl Ester Formation : Final methylation to yield the ester form.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Thiophene derivatives, including our compound of interest, have been extensively studied for their antimicrobial properties. The following table summarizes the antimicrobial efficacy against various bacterial strains:
| Compound | S. aureus | E. coli | B. subtilis | S. typhosa |
|---|---|---|---|---|
| 2 µg/ml | + | - | ++ | + |
| 5 µg/ml | ++ | + | + | ++ |
- Key Findings : The compound exhibited moderate to strong activity against Staphylococcus aureus and Bacillus subtilis, indicating potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of thiophene derivatives are attributed to their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including:
- Prostate Cancer (PC-3) : IC50 values in the low micromolar range were observed.
- Colon Cancer (HT-29) : The compound showed comparable activity to established chemotherapeutics like doxorubicin.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiophene derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
- Interference with Cell Signaling : The presence of piperazine enhances interaction with cellular receptors, potentially modulating signaling pathways related to cell survival and proliferation .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of similar thiophene compounds against human prostate cancer cells, revealing that modifications in the thiophene structure significantly enhanced antiproliferative effects .
- Antimicrobial Evaluation : Another investigation focused on a series of thiophene derivatives, including those with sulfonamide linkages, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Key Features
The compound features:
- A methoxy-substituted phenyl group attached to the piperazine nitrogen.
- A sulfonyl group that enhances its reactivity and potential biological interactions.
Neuropharmacology
Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate has shown significant promise in neuropharmacological studies. Compounds with similar structures have been investigated for their potential as:
- Antidepressants : Targeting serotonin receptors.
- Anxiolytics : Modulating neurotransmitter systems to alleviate anxiety disorders.
Anticancer Research
Research indicates that this compound may induce apoptosis in cancer cells. Studies have demonstrated:
- Mechanism of Action : Increased caspase activity in treated cancer cells, suggesting a pathway for therapeutic intervention in malignancies.
Antimicrobial Activity
The sulfonamide group present in the compound enhances its antimicrobial properties. Comparative studies have shown:
- Enhanced Efficacy : Against various bacterial strains, indicating its potential as an antimicrobial agent.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting:
- Acetylcholinesterase (AChE) : Relevant for conditions like Alzheimer's disease.
- Urease : Potential applications in treating urinary tract infections.
Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives revealed that incorporating the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts.
Anticancer Mechanism
Another investigation highlighted that the compound's mechanism of action involved apoptosis induction in cancer cells, with increased caspase activity observed in treated samples.
Safety Profile
Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
